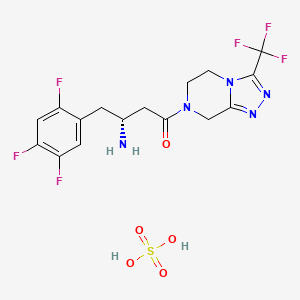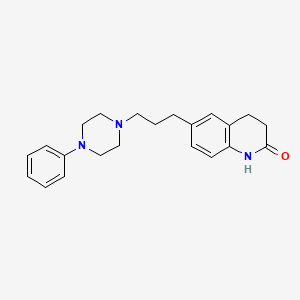
2-(2-Hydroxyphenyl)propanoic acid, (2R)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
Chemical Synthesis: One common method for synthesizing 2-(2-Hydroxyphenyl)propanoic acid, (2R)-, involves the reaction of phenol with propionic acid under acidic conditions. The reaction typically requires a catalyst such as sulfuric acid and is carried out at elevated temperatures to facilitate the formation of the desired product.
Biocatalytic Synthesis: Another approach involves the use of enzymes or microorganisms to catalyze the hydroxylation of phenylpropanoic acid. This method is advantageous due to its selectivity and environmentally friendly nature.
Industrial Production Methods
Industrial production of 2-(2-Hydroxyphenyl)propanoic acid, (2R)-, often employs large-scale chemical synthesis techniques. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient production. Additionally, purification steps such as crystallization and chromatography are used to obtain the compound in high purity.
化学反応の分析
Types of Reactions
Oxidation: 2-(2-Hydroxyphenyl)propanoic acid, (2R)-, can undergo oxidation reactions to form corresponding quinones or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of this compound can lead to the formation of alcohols or alkanes. Sodium borohydride and lithium aluminum hydride are typical reducing agents used in these reactions.
Substitution: The hydroxyl group in 2-(2-Hydroxyphenyl)propanoic acid, (2R)-, can be substituted with other functional groups such as halogens or alkyl groups. This is often achieved using reagents like thionyl chloride or alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Thionyl chloride in the presence of a base or alkyl halides under basic conditions.
Major Products Formed
Oxidation: Quinones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Halogenated or alkylated derivatives.
科学的研究の応用
2-(2-Hydroxyphenyl)propanoic acid, (2R)-, has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its chiral nature makes it valuable in the study of stereochemistry and enantioselective synthesis.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antioxidant properties. It is also used in the development of enzyme inhibitors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.
Industry: In the industrial sector, 2-(2-Hydroxyphenyl)propanoic acid, (2R)-, is used in the production of polymers, resins, and other materials.
作用機序
The mechanism of action of 2-(2-Hydroxyphenyl)propanoic acid, (2R)-, involves its interaction with specific molecular targets and pathways. For instance, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress. Additionally, its antimicrobial activity is linked to its ability to disrupt microbial cell membranes and inhibit essential enzymes.
類似化合物との比較
Similar Compounds
2-Hydroxyphenylacetic acid: Similar in structure but lacks the propanoic acid side chain.
3-(4-Hydroxyphenyl)propanoic acid: Similar but with the hydroxyl group in the para position.
2-(4-Hydroxyphenyl)propanoic acid: Similar but with the hydroxyl group in the para position.
Uniqueness
2-(2-Hydroxyphenyl)propanoic acid, (2R)-, is unique due to its chiral nature and the specific positioning of the hydroxyl group on the phenyl ring. This configuration imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
特性
CAS番号 |
1630499-18-1 |
|---|---|
分子式 |
C9H10O3 |
分子量 |
166.17 g/mol |
IUPAC名 |
(2R)-2-(2-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C9H10O3/c1-6(9(11)12)7-4-2-3-5-8(7)10/h2-6,10H,1H3,(H,11,12)/t6-/m1/s1 |
InChIキー |
KRHQRJXHSUXNQY-ZCFIWIBFSA-N |
異性体SMILES |
C[C@H](C1=CC=CC=C1O)C(=O)O |
正規SMILES |
CC(C1=CC=CC=C1O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














![3-[N-methyl-4-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]anilino]propanenitrile;sulfate](/img/structure/B12750020.png)

